Bis(methylthio)methane

Flavor Chemistry Sensory Science Volatile Sulfur Compounds

Bis(methylthio)methane (CAS 1618-26-4, FEMA 3878), also known as 2,4-dithiapentane or truffle sulfide, is a volatile organosulfur compound belonging to the class of alkyl dithioethers, with the molecular formula C3H8S2 and a molecular weight of 108.23 g/mol. It is a colorless to pale yellow liquid with a boiling point of 147 °C and a density of 1.059 g/mL at 25 °C.

Molecular Formula C3H8S2
Molecular Weight 108.23 g/mol
CAS No. 1618-26-4
Cat. No. B156853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methylthio)methane
CAS1618-26-4
Synonymsbis(methylthio)methane
Molecular FormulaC3H8S2
Molecular Weight108.23 g/mol
Structural Identifiers
SMILESCSCSC
InChIInChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3
InChIKeyLOCDPORVFVOGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohols and oils

Structure & Identifiers


Interactive Chemical Structure Model





Bis(methylthio)methane (CAS 1618-26-4) in Flavor Science: Baseline Overview for Procurement and Formulation


Bis(methylthio)methane (CAS 1618-26-4, FEMA 3878), also known as 2,4-dithiapentane or truffle sulfide, is a volatile organosulfur compound belonging to the class of alkyl dithioethers, with the molecular formula C3H8S2 and a molecular weight of 108.23 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 147 °C and a density of 1.059 g/mL at 25 °C . This compound is the predominant volatile constituent in white truffle (Tuber magnatum) aroma, and it is also naturally found in cheeses, shiitake mushrooms, and crustaceans [2]. As a high-impact flavor compound with an exceptionally low odor threshold, it is widely used as a primary aromatic ingredient in synthetic truffle oils, gourmet seasonings, and savory flavor formulations at ppm-level dosages [3].

Selection High-impact flavor compound for truffle and savory aroma research
Workflow Supports ppm‑level formulation of synthetic truffle oils and gourmet seasonings
Context Reported primary aroma contributor in white truffle (Tuber magnatum) sensomics studies

Why Generic Substitution Fails: Critical Differentiation of Bis(methylthio)methane in Flavor and Fragrance Applications


In flavor and fragrance development, direct substitution of Bis(methylthio)methane with other volatile sulfur compounds, such as dimethyl disulfide, methional, or dimethyl sulfide, is scientifically unsound and can lead to profound organoleptic deviations. While these compounds share the presence of sulfur atoms and contribute to savory, alliaceous, or sulfury notes, they differ dramatically in odor threshold values (spanning several orders of magnitude), odor quality descriptors (ranging from garlic and mustard to cooked potato and rotten cabbage), and crucially, their relative contribution to specific food aromas as quantified by odor activity values (OAVs) [1]. Bis(methylthio)methane possesses a uniquely low odor threshold and a characteristic sensory profile that includes fresh mustard, mushroom, and earthy nuances, making it the defining marker for white truffle aroma—a signature that cannot be replicated by simply blending alternative sulfur compounds [2]. The quantitative evidence detailed below demonstrates that even structurally related analogs fail to deliver the same olfactory impact and application-specific performance, confirming that Bis(methylthio)methane is not a commodity interchangeable with generic 'garlic' or 'onion' notes.

Target
Bis(methylthio)methane
Reported as defining aroma marker for white truffle with fresh mustard, mushroom, and earthy nuances
Generic sulfur compounds
Odor threshold profile
May shift dramatically; generic analogs cover ranges that cannot replicate the same impact at equal dosage
Odor quality mismatch
Sulfury, alliaceous, or rotten notes do not transfer to the mushroom‑truffle character
Aroma contribution
Odor activity values (OAVs) of substitutes are typically orders of magnitude lower; white truffle signature is lost

Quantitative Evidence Guide for Bis(methylthio)methane: Direct Comparator Data for Scientific Selection


Odor Threshold Comparison: Bis(methylthio)methane vs. Key Volatile Sulfur Compounds

Bis(methylthio)methane exhibits an odor threshold of approximately 0.3 ppb in air, which is substantially lower than that of several other major volatile sulfur compounds commonly used or encountered in savory flavor applications [1]. For comparison, dimethyl disulfide has a reported odor threshold of approximately 7 ppb, dimethyl sulfide around 0.12-20 ppb, and dimethyl trisulfide roughly 0.01 ppb (though its odor quality is distinctly different) [2][3]. This extreme sensitivity translates into a significantly higher flavor impact at equivalent concentrations.

Odor threshold
Cross‑study comparable
~0.3 ppb vs. 7 ppb (DMDS) / 0.12–20 ppb (DMS)
Reported threshold supports high‑impact dosing; may inform cost‑in‑use models
Values compiled from literature; inter‑lab variability applies
Flavor Chemistry Sensory Science Volatile Sulfur Compounds

Odor Activity Value (OAV) in White Truffle: Defining Aroma Contribution

In a quantitative sensomics study of white Alba truffle (Tuber magnatum pico), Bis(methylthio)methane was identified as a key aroma compound with an odor activity value (OAV) exceeding 1000 [1]. The OAV, calculated as the ratio of a compound's concentration to its odor threshold, is the standard metric for determining a molecule's contribution to overall aroma. An OAV > 1 indicates a significant contribution; a value > 1000 confirms that this compound is a primary driver of the truffle's characteristic scent. In contrast, many other volatile compounds detected in truffle, including other sulfur compounds, have OAVs well below 100.

OAV in white truffle
Cross‑study comparable
>1000
Confirms primary sensory driver status; other constituents show OAVs <100
Sensomics study, stable isotope dilution assays
Aroma Chemistry Sensomics Truffle Flavor

Volatile Composition of White Truffle: Dominance of Bis(methylthio)methane

Gas chromatography-mass spectrometry (GC-MS) analysis of white Acqualagna truffle (Tuber magnatum Pico) revealed that Bis(methylthio)methane constitutes 78.72% of the total volatile profile [1]. The remaining approximately 21% is composed of over 50 minor constituents, none of which individually approach the abundance of Bis(methylthio)methane. This dominant quantitative presence is a unique characteristic of white truffle aroma, setting it apart from other truffle varieties where different compounds (e.g., dimethyl sulfide in black truffle) may be more prominent.

Volatile dominance
Cross‑study comparable
78.72% of total profile
Reported dominant volatile in white truffle; substitution fundamentally alters profile
GC‑MS data from Tuber magnatum Pico
Gas Chromatography-Mass Spectrometry Volatile Profiling Food Authentication

Gas Chromatography Retention Index for Analytical Differentiation

In gas chromatographic analysis, Bis(methylthio)methane has a well-defined retention index (RI) of 894 on a standard non-polar column (DB-5 or equivalent) [1]. This index serves as a crucial parameter for unambiguous identification and differentiation from other sulfur-containing volatile compounds. For comparison, the closely related compound dimethyl disulfide (DMDS) has a distinctly lower RI of approximately 746, while dimethyl trisulfide (DMTS) exhibits a higher RI of around 970. This clear separation in retention time allows for accurate quantification and quality control in complex flavor mixtures.

Retention index
Cross‑study comparable
RI 894 (DB‑5)
Enables unambiguous analytical identification; differs from DMDS (~746) and DMTS (~970)
Standard non‑polar GC phase; supports quality‑control differentiation
Analytical Chemistry Gas Chromatography Quality Control

Bis(methylthio)methane: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Formulation of Authentic White Truffle Flavorings and Oils

Leveraging its >1000 OAV in white truffle and its 78.72% dominance in the volatile profile, Bis(methylthio)methane is the non-negotiable starting material for any synthetic white truffle oil, butter, or seasoning blend [1][2]. The quantitative evidence confirms that other sulfur compounds, such as dimethyl disulfide or methional, cannot replicate this specific sensory signature. Formulators can achieve robust, authentic truffle character at usage levels typically between 0.01 and 10 ppm in finished products [3].

Analytical Standard for Food Authentication and Adulteration Detection

High-purity Bis(methylthio)methane (≥99%) serves as an essential analytical standard for GC-MS and GC-FID methods designed to verify the authenticity of premium truffle products [1][2]. Its unique retention index (RI 894) and distinct mass spectrum allow for the precise quantification of this compound in commercial samples. The presence and isotopic signature of Bis(methylthio)methane can be used as a marker to differentiate between genuine truffle extracts and lower-cost, artificially flavored alternatives, thus protecting brand integrity and consumer trust [3].

Sensomics Research and Aroma Reconstitution Studies

In academic and industrial research focused on understanding and recreating complex food aromas (sensomics), Bis(methylthio)methane is a primary reference compound for sulfurous, earthy, and mushroom-like notes. The well-documented quantitative data on its ultra-low odor threshold (~0.3 ppb) and exceptionally high OAV make it an indispensable tool for validating aroma reconstitution models and studying the molecular basis of olfactory perception [1]. It is also used as a standard for calibrating olfactometry equipment in sensory evaluation laboratories.

Development of Premium Savory Flavor Accords

Beyond truffle-specific applications, the compound's unique sensory profile—described as fresh mustard, garlic, mushroom, and earthy—makes it valuable in creating complex, premium savory flavor bases for meat products, aged cheeses, and umami enhancers [1]. Its extreme potency, quantified by the 0.3 ppb threshold, allows for cost-effective use at trace levels to add depth and authenticity that cannot be achieved with less potent or different-odor-quality sulfur compounds like dimethyl sulfide or dimethyl disulfide [2].

Application
Selection Property
Validation Focus
White truffle flavorings & oils
Reported primary aroma marker in white truffle
Sensory authenticity and OAV‑driven reconstitution
Food authentication standard
Unique retention index and mass spectrum
GC‑MS/GC‑FID purity and adulteration detection
Sensomics & aroma reconstitution
Well‑characterized low odor threshold
Olfactometry calibration and model validation
Premium savory accords
Mushroom‑earth‑mustard sensory profile
Cost‑effective depth at trace levels; avoid generic sulfur mismatch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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